1-(4-Bromonaphthalen-1-yl)piperazine
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Overview
Description
1-(4-Bromonaphthalen-1-yl)piperazine is an organic compound with the molecular formula C14H15BrN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-bromonaphthalen-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-1-yl)piperazine typically involves the reaction of 4-bromonaphthalene with piperazine. One common method is the nucleophilic substitution reaction, where 4-bromonaphthalene is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromonaphthalen-1-yl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidonaphthalen-1-yl)piperazine, while oxidation with potassium permanganate could produce 1-(4-hydroxynaphthalen-1-yl)piperazine .
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The bromonaphthalene moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloronaphthalen-1-yl)piperazine
- 1-(4-Fluoronaphthalen-1-yl)piperazine
- 1-(4-Methoxynaphthalen-1-yl)piperazine
Uniqueness
1-(4-Bromonaphthalen-1-yl)piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in certain applications compared to its chloro, fluoro, and methoxy analogs .
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-13-5-6-14(17-9-7-16-8-10-17)12-4-2-1-3-11(12)13/h1-6,16H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFDRDTLZIOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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